molecular formula C20H19N5O4S B2675401 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898422-01-0

2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2675401
M. Wt: 425.46
InChI Key: RTPYDJQLYKNQNH-UHFFFAOYSA-N
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Description

“2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H19N5O4S and a molecular weight of 425.46. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle , and a pyridazin-3-one, a versatile pharmacophore of medicinal significance .


Synthesis Analysis

The synthesis of compounds similar to “2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyridazin-3-one skeleton is usually prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . A common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridazin-3-one. The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridazin-3-one is a versatile pharmacophore that can be easily functionalized at various ring positions .


Chemical Reactions Analysis

The chemical reactions involving compounds like “2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” often involve the functionalization of preformed pyrrolidine rings . For example, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine, and analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .

Scientific Research Applications

Human Carbonic Anhydrase Inhibitors

Research on chlorinated pyrrolidinone-bearing benzenesulfonamides has shown significant binding affinity and selectivity against human carbonic anhydrases, particularly those related to cancer, such as CA IX. These compounds have demonstrated low nanomolar affinity and the potential for further development as selective inhibitors for specific isozymes, indicating their relevance in cancer research and therapy (Balandis et al., 2020).

Spectrophotometric Methods for Metal Detection

A novel chromogenic reagent, a derivative of benzenesulfonamide, has been synthesized for the spectrophotometric detection of Nickel (II). This method is highly sensitive and has been applied successfully for the determination of Ni(II) in alloys, showcasing the utility of such compounds in analytical chemistry (Kadhim et al., 2020).

Future Directions

The future directions for research on this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the wide range of synthesized pyridazinone analogs along with their medicinal significance suggests that this privileged skeleton should be extensively studied for therapeutic benefits .

properties

IUPAC Name

2-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c26-25(27)18-8-1-2-9-19(18)30(28,29)23-16-7-5-6-15(14-16)17-10-11-20(22-21-17)24-12-3-4-13-24/h1-2,5-11,14,23H,3-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPYDJQLYKNQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

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